Cas no 155172-12-6 (Mirtazapine N-Oxide)

Mirtazapine N-Oxide 化学的及び物理的性質
名前と識別子
-
- Pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine,1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide
- Mirtazapine N-Oxide
- Mirtazapine-N-oxide
- 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-Oxide
- 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-α]pyrido[2,3-c][2]benzazepine 2-Oxide
- Mirtazapine Impurity A
- Mirtazapine EP IMpurity A
- Mirtazapine Related CoMpound B
- Mirtazapine EP IMpurity A (USP RC B)
- 2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine 2-oxide
- Mirtazapine Related Compound B (25 mg) (1,2,3,4,10,14b-Hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-oxide monohydrate)
- Mirtazapine Imp. A (EP): (14bRS)-2-Methyl-1,2,3,4,10-14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-Oxide
-
- インチ: InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3
- InChIKey: GAFCUVMEBFTFQJ-UHFFFAOYSA-N
- ほほえんだ: C[N+]1(CCN2C3N=CC=CC=3CC3=CC=CC=C3C2C1)[O-]
じっけんとくせい
- ゆうかいてん: 185-187°C
Mirtazapine N-Oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BICR350-50mg |
Mirtazapine N-Oxide |
155172-12-6 | 50mg |
£909.00 | 2024-07-21 | ||
Apollo Scientific | BICR350-25mg |
Mirtazapine N-Oxide |
155172-12-6 | 25mg |
£568.00 | 2024-07-21 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-211913-5 mg |
Mirtazapine N-Oxide, |
155172-12-6 | 5mg |
¥2,708.00 | 2023-07-11 | ||
1PlusChem | 1P001O5T-25mg |
Pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide |
155172-12-6 | ≥95% (mixture of diastereomers) | 25mg |
$634.00 | 2025-02-19 | |
1PlusChem | 1P001O5T-10mg |
Pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide |
155172-12-6 | ≥95% (mixture of diastereomers) | 10mg |
$273.00 | 2025-02-19 | |
1PlusChem | 1P001O5T-1mg |
Pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide |
155172-12-6 | ≥95% (mixture of diastereomers) | 1mg |
$38.00 | 2025-02-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1444235-25MG |
Mirtazapine Related Compound B |
155172-12-6 | 25mg |
¥10117.6 | 2023-09-08 | ||
TRC | M365010-2.5mg |
Mirtazapine N-Oxide |
155172-12-6 | 2.5mg |
$ 148.00 | 2023-09-06 | ||
TRC | M365010-5mg |
Mirtazapine N-Oxide |
155172-12-6 | 5mg |
$ 193.00 | 2023-09-06 | ||
TRC | M365010-25mg |
Mirtazapine N-Oxide |
155172-12-6 | 25mg |
$ 832.00 | 2023-04-15 |
Mirtazapine N-Oxide 関連文献
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
Mirtazapine N-Oxideに関する追加情報
Mirtazapine N-Oxide: A Comprehensive Overview
Mirtazapine N-Oxide, also known by its CAS number 155172-12-6, is a chemical compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is a derivative of mirtazapine, a well-known antidepressant drug, and its N-oxide form has been explored for its potential therapeutic applications. The compound has been studied extensively in recent years, with researchers focusing on its pharmacokinetics, bioavailability, and potential as a precursor or alternative to mirtazapine itself.
The chemical structure of Mirtazapine N-Oxide consists of a piperazine ring fused with a pyridine ring, with an oxygen atom attached to the nitrogen atom in the piperazine ring. This structural modification introduces unique properties that differentiate it from the parent compound, mirtazapine. The N-oxide form is particularly interesting due to its potential for improved solubility and bioavailability, which are critical factors in drug development.
Recent studies have highlighted the importance of Mirtazapine N-Oxide in understanding the pharmacokinetics of mirtazapine. Researchers have found that the N-oxide form may play a role in the metabolism and elimination of mirtazapine, potentially influencing its efficacy and safety profiles. This has led to increased interest in exploring Mirtazapine N-Oxide as a standalone therapeutic agent or as part of a combination therapy.
In terms of synthesis, Mirtazapine N-Oxide can be prepared through various methods, including oxidation of mirtazapine using oxidizing agents such as hydrogen peroxide or other suitable reagents. The synthesis process requires careful control of reaction conditions to ensure high purity and stability of the final product. The compound is typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC), which provide detailed information about its molecular structure and purity.
From a pharmacological perspective, Mirtazapine N-Oxide has been shown to exhibit similar receptor binding profiles to mirtazapine, suggesting that it may have comparable or enhanced therapeutic effects. Preclinical studies have demonstrated its ability to modulate serotonin and norepinephrine reuptake, which are key mechanisms of action for many antidepressant drugs. Additionally, research into its safety profile indicates that it may have a favorable tolerability profile compared to other antidepressants.
One area of active research is the exploration of Mirtazapine N-Oxide as a potential treatment for conditions beyond depression. For instance, studies have suggested that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease or Parkinson's disease. Furthermore, its potential role in pain management and anxiety disorders is currently under investigation.
The development of Mirtazapine N-Oxide into a clinical drug candidate requires further research into its pharmacokinetics, efficacy, and safety in human subjects. Clinical trials are needed to establish its optimal dosage regimen, absorption characteristics, and long-term safety profile. Additionally, comparative studies with existing antidepressants will be essential to determine whether Mirtazapine N-Oxide offers any significant advantages over current treatments.
In conclusion, Mirtazapine N-Oxide (CAS No. 155172-12-6) represents an exciting area of research with potential applications in various therapeutic areas. Its structural modifications offer unique opportunities for improving upon the limitations of existing drugs like mirtazapine. As research continues to unfold, this compound holds promise for becoming an important tool in the treatment of mental health disorders and other conditions.
155172-12-6 (Mirtazapine N-Oxide) 関連製品
- 1805087-51-7(2-Bromo-5-chloro-4-cyano-3-(difluoromethyl)pyridine)
- 946237-09-8(2-methylpropyl N-{4-(ethylcarbamoyl)methyl-1,3-thiazol-2-yl}carbamate)
- 1889515-19-8(1-Ethyl-5-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2089702-05-4(methyl 2-amino-2-(2-methylpyridin-4-yl)acetate)
- 1159095-32-5(6-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylisoquinoline)
- 1283595-87-8((E)-2-(Benzylideneamino)-1-Phenylethanol)
- 380180-79-0(ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate)
- 81532-47-0(2-Chloro-4-methoxy-5H,6H,7H-cyclopenta[d]pyrimidine)
- 1397685-06-1(2-Oxo-2-phenylethyl 3,4-diaminobenzoate)
- 37299-12-0(Chromium,tetracarbonylbis[(1,2,3,4,5-h)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]di-, (Cr-Cr))
